1-((2-fluorobenzyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
This compound belongs to the triazoloquinazoline class, characterized by a fused triazole-quinazoline core. The structure includes a 2-fluorobenzylthio group at position 1, an isobutyl substituent at position 4, and an N-isopropyl carboxamide at position 6.
Properties
IUPAC Name |
1-[(2-fluorophenyl)methylsulfanyl]-4-(2-methylpropyl)-5-oxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN5O2S/c1-14(2)12-29-22(32)18-10-9-16(21(31)26-15(3)4)11-20(18)30-23(29)27-28-24(30)33-13-17-7-5-6-8-19(17)25/h5-11,14-15H,12-13H2,1-4H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMVSWTXFNOMHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=C(C=C2)C(=O)NC(C)C)N3C1=NN=C3SCC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the P300/CBP-associated factor (PCAF) . PCAF is a histone acetyltransferase that plays a crucial role in gene expression and regulation. It has emerged as a potential therapeutic target for the treatment of cancer.
Mode of Action
The compound interacts with its target, PCAF, by binding to its active site. This binding inhibits the function of PCAF, thereby affecting the acetylation of histones and other proteins. This can lead to changes in gene expression, which may contribute to its anticancer activity.
Biochemical Pathways
The compound’s interaction with PCAF affects the histone acetylation pathway . Histone acetylation is a key process in the regulation of gene expression. By inhibiting PCAF, the compound can alter the acetylation status of histones, leading to changes in the structure of chromatin and the regulation of gene expression.
Pharmacokinetics
They have shown a variety of pharmacological applications such as anticancer, anti-inflammatory, antimicrobial, antiviral, antihypertensive, anticonvulsant, antidiabetic, antioxidant, adenosine receptor antagonist, and significant cytotoxic activities. These properties suggest that they may have favorable pharmacokinetic profiles.
Result of Action
The result of the compound’s action is the inhibition of PCAF, which leads to changes in gene expression. This can have a variety of effects at the molecular and cellular levels, including the induction of cell cycle arrest and apoptosis, which are key mechanisms in its anticancer activity.
Biological Activity
The compound 1-((2-fluorobenzyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide (CAS Number: 1111237-48-9) has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 467.6 g/mol. The presence of a fluorobenzyl group and a thioether linkage suggests potential interactions with biological targets.
| Property | Value |
|---|---|
| CAS Number | 1111237-48-9 |
| Molecular Formula | C 24H 26FN 5O 2S |
| Molecular Weight | 467.6 g/mol |
Antimicrobial Activity
Research has indicated that compounds similar to This compound exhibit significant antimicrobial properties. For instance, derivatives with thioether functionalities have shown improved antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory activity. In vitro studies have demonstrated that related compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response . The IC50 values for COX inhibition in related compounds range from 19.45 μM to 42.1 μM . This indicates that modifications in the structure can lead to enhanced anti-inflammatory activity.
Enzyme Inhibition
One of the notable activities of this class of compounds is their ability to inhibit enzymes such as butyrylcholinesterase (BChE) and acetylcholinesterase (AChE). For example, certain derivatives have shown selective inhibitory activity towards BChE with IC50 values comparable to established inhibitors like physostigmine . This suggests potential applications in treating neurodegenerative diseases where cholinergic dysfunction is prevalent.
Case Studies
Several studies have explored the biological activities of structurally related compounds:
- Study on Cholinesterase Inhibition :
- Anti-inflammatory Evaluation :
- Antimicrobial Screening :
Structure-Activity Relationship (SAR)
The biological activity of This compound can be influenced by various structural features:
- Substituents on the Benzyl Group : The presence of electron-withdrawing groups like fluorine enhances lipophilicity and may improve binding affinity to targets.
- Thioether Linkage : This functional group plays a critical role in modulating biological activity by affecting solubility and interaction with biomolecules.
Scientific Research Applications
The compound 1-((2-fluorobenzyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic molecule. While comprehensive data tables and well-documented case studies are not available in the search results, potential applications and related information can be gathered.
General Information
Potential Applications
Preliminary studies suggest that compounds similar to 1-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide exhibit various biological activities:
- Interaction studies are crucial for understanding how this compound interacts with biological targets. Preliminary data suggest that it may bind effectively to certain enzymes or receptors involved in cancer progression or inflammation.
- Techniques such as molecular docking studies and binding affinity assays can provide insights into these interactions, guiding further development and optimization of the compound for therapeutic use.
Chemical Properties and Reactivity
The chemical reactivity of this compound can be attributed to its functional groups. Key reactions include: These reactions highlight the compound's versatility in synthetic applications and its potential for further derivatization.
Structural Analogues and Activities
Several compounds share structural similarities with 1-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(2-(4-fluorophenyl)amino)-2-oxoethyl thio derivative | Similar triazoloquinazoline core | Anticancer |
| 1-(2-(ethylphenyl)amino)-2-thio derivative | Modified alkyl groups | Antimicrobial |
| 1-(isobutyl)-N-propyl triazole derivative | Variations in alkyl substituents | Anti-inflammatory |
These compounds highlight the diversity within this chemical class while emphasizing the unique structural characteristics that may confer distinct biological activities. Further comparative studies could elucidate how variations in structure affect pharmacological profiles and therapeutic efficacy.
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The 2-fluorobenzylthio group (target) offers moderate electronegativity compared to 2-chlorobenzylthio () or 2,5-dimethylbenzylthio (). Chlorine’s larger atomic radius may enhance van der Waals interactions, while methyl groups increase hydrophobicity .
- The oxoethyl linker in adds polarity, which may influence solubility .
- Aromatic Substitution : Fluorine at the 2-position (target) vs. 4-position () alters steric and electronic effects, impacting π-π stacking or hydrogen bonding with biological targets .
NMR and Structural Analysis
highlights the use of NMR to compare substituent effects in triazoloquinazoline derivatives. For example:
- Chemical shifts in regions A (positions 39–44) and B (positions 29–36) vary significantly between analogues, reflecting differences in substituent electronic environments .
- The target compound’s 2-fluorobenzylthio group is expected to cause distinct shifts in these regions compared to chlorinated or methylated analogues, as fluorine’s electronegativity alters electron density .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-((2-fluorobenzyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide?
- Methodological Answer : The synthesis of triazoloquinazoline derivatives typically involves multi-step reactions. A common approach includes:
- Step 1 : Nucleophilic substitution of a halogen atom (e.g., Cl) with a thiol group (e.g., 2-fluorobenzylthiol) under basic conditions (e.g., K₂CO₃ in DMF) to introduce the thioether moiety .
- Step 2 : Cyclization using reagents like POCl₃ or PCl₅ to form the triazoloquinazoline core. For example, cyclization of a substituted quinazolinone precursor with a triazole moiety at position 8 has been reported with yields >80% .
- Step 3 : Isobutyl and isopropyl groups are introduced via alkylation or amidation. For instance, N-isopropylcarboxamide can be formed by reacting the carboxylic acid intermediate with isopropylamine using EDC/HOBt coupling .
- Key Optimization : Reaction temperature (70–100°C) and solvent polarity (DMF or THF) critically influence yield and purity .
Q. How can the compound’s purity and structural integrity be validated post-synthesis?
- Methodological Answer :
- Spectroscopic Analysis :
- ¹H/¹³C-NMR : Confirm substituent integration (e.g., 2-fluorobenzyl protons at δ 4.5–5.0 ppm; isopropyl methyl groups at δ 1.2–1.4 ppm) .
- IR : Validate carbonyl (C=O) stretching at ~1680 cm⁻¹ and triazole C-N stretching at ~1550 cm⁻¹ .
- Chromatography : Use HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% required for biological assays) .
- Elemental Analysis : Match calculated vs. observed C, H, N, S, and F percentages (e.g., F% ≈ 4.2%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different assays (e.g., antimicrobial vs. anticancer)?
- Methodological Answer :
- Assay-Specific Variables :
- Cell Line Variability : Test cytotoxicity in multiple cell lines (e.g., HeLa, MCF-7) with standardized protocols (e.g., MTT assay, 48–72 hr incubation) .
- Mechanistic Profiling : Use kinase inhibition panels or proteomics to identify off-target effects. For example, fluorobenzyl-thioether derivatives may inhibit EGFR or MAPK pathways .
- Structural Analog Comparison : Compare activity with analogs (e.g., replacing 2-fluorobenzyl with 4-fluorobenzyl) to isolate substituent-specific effects .
- Statistical Validation : Apply ANOVA or Student’s t-test to assess significance (p < 0.05) across triplicate experiments .
Q. What strategies improve aqueous solubility for in vivo pharmacokinetic studies?
- Methodological Answer :
- Co-Solvent Systems : Use PEG-400 or cyclodextrin-based formulations (e.g., 20% w/v HP-β-CD) to enhance solubility without altering stability .
- Salt Formation : React the carboxamide group with sodium or potassium hydroxide to form water-soluble salts (e.g., sodium carboxylate, solubility >10 mg/mL) .
- Nanoformulation : Encapsulate the compound in PLGA nanoparticles (size <200 nm) for sustained release, as demonstrated for similar triazoloquinazolines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
